molecular formula C18H15BrF2N4O2 B1678022 Nelotanserin CAS No. 839713-36-9

Nelotanserin

Cat. No. B1678022
M. Wt: 437.2 g/mol
InChI Key: COSPVUFTLGQDQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Nelotanserin has a molecular formula of C18H15BrF2N4O2 . Its average mass is 437.238 Da and its monoisotopic mass is 436.034637 Da .


Chemical Reactions Analysis

Nelotanserin is a potent, selective 5-HT2A inverse agonist . It has low nanomolar potency on the 5-HT2A receptor with at least 30- and 5000-fold selectivity compared with 5-HT2C and 5-HT2B receptors, respectively .

Scientific Research Applications

Application in Neurodegenerative Diseases

Nelotanserin has been investigated for its potential to address behavioral disturbances in neurodegenerative diseases, particularly Lewy body dementia, which includes dementia with Lewy bodies (DLB) and Parkinson’s disease dementia (PDD). A Phase 2 study evaluated the safety and efficacy of Nelotanserin in subjects with DLB or PDD experiencing visual hallucinations. The study aimed to develop Nelotanserin as a treatment specifically for individuals with Lewy body dementia experiencing visual hallucinations, highlighting its potential application in improving the quality of life for patients with these conditions (W. Wen, S. Ramaswamy, Kunal S. Kishnani, G. Ramaswamy, L. Friedhoff, 2017).

Application in Sleep Disorders

Nelotanserin's application extends to the treatment of sleep disorders. It has been identified as a potent, selective 5-HT2A inverse agonist with potential therapeutic benefits for sleep maintenance insomnias. In studies involving both animals and healthy human volunteers, Nelotanserin demonstrated efficacy in improving measures of sleep consolidation without significant effects on total sleep time or sleep onset latency, suggesting an ideal profile for treating sleep maintenance insomnias (H. Al-Shamma, C. Anderson, E. Chuang, R. Luthringer, A. Grottick, Erin K Hauser, Michael E. Morgan, W. Shanahan, B. Teegarden, W. Thomsen, D. Behan, 2010).

Application in Rapid Eye Movement Sleep Behavior Disorder

Another significant application of Nelotanserin is in the treatment of rapid eye movement (REM) sleep behavior disorder (RBD) in patients with DLB or PDD. Although a double-blind randomized study using video analysis did not show a difference between Nelotanserin and placebo in RBD behaviors, this study highlighted a novel method for outcome research in RBD, demonstrating the feasibility of movement analysis as a meaningful outcome for evaluating changes in RBD severity (A. Stefani, J. Santamaria, Á. Iranzo, Heinz Hackner, C. Schenck, B. Högl, 2021).

Safety And Hazards

Nelotanserin was found to be safe but did not meet primary and secondary endpoints in a Phase 2b trial in 744 people with primary insomnia . In an earlier trial, completed in 2007, in 173 participants with primary insomnia, both 10 and 40 mg oral doses were reported to have improved maintenance and consolidation of sleep, without detrimental cognitive effects the next morning .

Future Directions

The preliminary results of a Phase 2 clinical trial testing Nelotanserin in patients with either dementia caused by Lewy bodies (DLB), or Parkinson’s disease dementia (PDD) have prompted Axovant Sciences to continue to investigate Nelotanserin effects . A Phase 3 registration program is due to begin in the second half of this year .

properties

IUPAC Name

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPVUFTLGQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232868
Record name Nelotanserin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nelotanserin

CAS RN

839713-36-9
Record name N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839713-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelotanserin [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NELOTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of a urea-forming solvent to form 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea.
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Synthesis routes and methods II

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of acetonitrile to form a reaction mixture comprising 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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